molecular formula C14H19ClN2O3S B497537 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide CAS No. 915926-08-8

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide

Cat. No.: B497537
CAS No.: 915926-08-8
M. Wt: 330.8g/mol
InChI Key: OWZJAJAQIQGDGI-UHFFFAOYSA-N
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Description

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide is a synthetic organic compound that has garnered attention in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a piperidine ring substituted with a sulfonyl group and a carboxamide group. The presence of the 4-chloro-2,5-dimethylphenyl moiety further enhances its chemical properties, making it a valuable compound for various applications.

Preparation Methods

The synthesis of 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and catalysts.

Chemical Reactions Analysis

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and catalysts (e.g., palladium catalysts for coupling reactions). The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects . The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-((4-Chloro-2,5-dimethylphenyl)sulfonyl)piperidine-4-carboxamide can be compared with other similar compounds, such as:

    1-((4-Chlorophenyl)sulfonyl)piperidine-4-carboxamide: Lacks the dimethyl substitution on the phenyl ring, which may affect its chemical properties and biological activity.

    1-((4-Methylphenyl)sulfonyl)piperidine-4-carboxamide: Lacks the chloro substitution, which may influence its reactivity and interactions with molecular targets.

    1-((4-Bromophenyl)sulfonyl)piperidine-4-carboxamide: Contains a bromine atom instead of chlorine, which may alter its chemical behavior and biological effects.

Properties

IUPAC Name

1-(4-chloro-2,5-dimethylphenyl)sulfonylpiperidine-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O3S/c1-9-8-13(10(2)7-12(9)15)21(19,20)17-5-3-11(4-6-17)14(16)18/h7-8,11H,3-6H2,1-2H3,(H2,16,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWZJAJAQIQGDGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1Cl)C)S(=O)(=O)N2CCC(CC2)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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